molecular formula C21H19ClN2O4 B2432667 Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate CAS No. 1358256-25-3

Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate

Cat. No. B2432667
CAS RN: 1358256-25-3
M. Wt: 398.84
InChI Key: LUSIDENBCKICNS-UHFFFAOYSA-N
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Description

“Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate” is a complex organic compound. Based on its name, it contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a methyl group, a chloro group, and an anilino group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the methyl and chloro groups, and the formation of the anilino group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex. The quinoline backbone would provide a rigid, planar structure, while the various substituents (the methyl, chloro, and anilino groups) would add complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring might make the compound relatively stable, while the various substituents could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Evaluation : Certain derivatives, including related quinoline compounds, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies reveal that specific substitutions on the quinoline ring can significantly affect cytotoxic activity, highlighting the potential of such compounds in cancer treatment (Yue Zhao, Yeh‐long Chen, Feng-Shuo Chang, & C. Tzeng, 2005).

  • Cocrystals of Diastereoisomers : Research into the structural chemistry of quinoline derivatives, including studies on cocrystals formed by diastereoisomers, contributes to the understanding of their physical properties and potential applications in material science (A. Linden, M. Gündüz, R. Şimşek, & C. Şafak, 2006).

  • Antihypoxic Activity : The synthesis of N-R-amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and their evaluation for antihypoxic activity demonstrate the potential therapeutic applications of these compounds as antioxidants (I. Ukrainets, E. Mospanova, & A. Davidenko, 2014).

  • Hydrogen Bonding and Crystal Structures : Studies on hydrogen-bonded compounds of quinoline derivatives with chloro- and nitro-substituted benzoic acids provide insights into the role of pKa in establishing crystal structures, which is vital for designing drugs and materials with desired physical properties (H. Ishida, 2021).

  • Molecular Docking Studies : Research involving the synthesis, crystallographic, and molecular docking studies of quinoline derivatives explores their potential as inhibitors of viral replication, such as Hepatitis B, showcasing the importance of these compounds in antiviral drug development (S. Kovalenko et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are used as antimalarial drugs, so if this compound were intended for use as a drug, its mechanism of action might involve interfering with the life cycle of the malaria parasite .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate” would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were intended for use as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-12-4-6-16-14(8-12)19(10-18(23-16)21(26)27-3)28-11-20(25)24-17-7-5-13(2)9-15(17)22/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSIDENBCKICNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate

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